2-(3-Methoxy-4-(octyloxy)benzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
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Overview
Description
2-(3-Methoxy-4-(octyloxy)benzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a complex organic compound with a unique structure that includes a thiazolo[3,2-b][1,2,4]triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxy-4-(octyloxy)benzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione typically involves multiple steps. One common method starts with the preparation of the key intermediate, 3-methoxy-4-(octyloxy)benzaldehyde, which is then reacted with appropriate thiazolo[3,2-b][1,2,4]triazine derivatives under specific conditions to yield the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxy-4-(octyloxy)benzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with others, potentially modifying its activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could produce simpler derivatives with fewer functional groups .
Scientific Research Applications
2-(3-Methoxy-4-(octyloxy)benzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential, particularly in targeting specific biological pathways.
Industry: It could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-Methoxy-4-(octyloxy)benzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways involved are still under investigation, but they likely include key enzymes and receptors involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolo[3,2-b][1,2,4]triazine derivatives, such as:
- 2-(3-Methoxy-4-(butyloxy)benzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
- 2-(3-Methoxy-4-(hexyloxy)benzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Uniqueness
What sets 2-(3-Methoxy-4-(octyloxy)benzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the octyloxy group, in particular, may enhance its lipophilicity and membrane permeability, potentially making it more effective in certain applications .
Properties
CAS No. |
617694-34-5 |
---|---|
Molecular Formula |
C22H27N3O4S |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
(2Z)-2-[(3-methoxy-4-octoxyphenyl)methylidene]-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C22H27N3O4S/c1-4-5-6-7-8-9-12-29-17-11-10-16(13-18(17)28-3)14-19-21(27)25-22(30-19)23-20(26)15(2)24-25/h10-11,13-14H,4-9,12H2,1-3H3/b19-14- |
InChI Key |
LBZCWZZOYILZGY-RGEXLXHISA-N |
Isomeric SMILES |
CCCCCCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)C)S2)OC |
Canonical SMILES |
CCCCCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)C)S2)OC |
Origin of Product |
United States |
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